

# Spectroscopic Profile of 4-Hydroxy-6-methylNicotinic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 4-Hydroxy-6-methylNicotinic acid

Cat. No.: B1337402

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Hydroxy-6-methylNicotinic acid** (CAS No: 67367-33-3), a pyridine derivative of interest in medicinal chemistry and drug development. This document details its predicted and known spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines standardized experimental protocols for acquiring such spectra, ensuring reproducibility and accuracy in research and development settings.

## Core Spectroscopic Data

The structural elucidation of **4-Hydroxy-6-methylNicotinic acid**, a molecule with the chemical formula  $C_7H_7NO_3$  and a molecular weight of 153.14 g/mol, is reliant on a combination of modern spectroscopic techniques. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a combination of data derived from closely related compounds and predicted values, alongside confirmed mass spectrometry data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following data is based on the analysis of the closely related compound, methyl 4-hydroxy-6-methylNicotinate, and predictive models.

### <sup>1</sup>H NMR (Proton NMR) Data (Predicted)

The <sup>1</sup>H NMR spectrum is expected to reveal the chemical environment of the protons in the molecule. The predicted chemical shifts (in ppm) in a solvent like DMSO-d<sub>6</sub> are summarized below.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~12.5	Broad Singlet	1H	-COOH
~11.5	Broad Singlet	1H	-OH
~7.9	Singlet	1H	H-2 (Pyridine ring)
~6.2	Singlet	1H	H-5 (Pyridine ring)
~2.3	Singlet	3H	-CH <sub>3</sub>

### <sup>13</sup>C NMR (Carbon-13 NMR) Data (Predicted)

The <sup>13</sup>C NMR spectrum provides information on the different carbon environments within the molecule. The predicted chemical shifts are presented below.

Chemical Shift ( $\delta$ ) ppm	Assignment
~170	-COOH
~165	C-4
~155	C-6
~145	C-2
~115	C-3
~110	C-5
~20	-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for **4-Hydroxy-6-methylnicotinic acid** are predicted based on the functional groups present.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300-2500	Strong, Broad	O-H stretch (Carboxylic acid)
~3100	Medium	O-H stretch (Phenolic)
~3050	Weak	Aromatic C-H stretch
~2950	Weak	Aliphatic C-H stretch
1720-1680	Strong	C=O stretch (Carboxylic acid)
1620-1580	Medium-Strong	C=C and C=N stretching (Pyridine ring)
1450-1350	Medium	C-H bending
1300-1200	Medium	C-O stretching
~900	Medium, Broad	O-H bend (out-of-plane)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Parameter	Value	Source
Molecular Weight	153.14 g/mol	[Computed by PubChem] <a href="#">[1]</a>
Exact Mass	153.0426 g/mol	[Computed by PubChem] <a href="#">[1]</a>
Monoisotopic Mass	153.042593085 Da	[Computed by PubChem] <a href="#">[1]</a>

Expected Fragmentation: In electrospray ionization (ESI) mass spectrometry, the protonated molecule  $[M+H]^+$  at m/z 154.0504 would be expected. Key fragmentation pathways would likely involve the loss of  $H_2O$  (m/z 136.0398) and  $CO_2$  (m/z 110.0606) from the carboxylic acid group.

# Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for **4-Hydroxy-6-methylNicotinic acid**.

## NMR Spectroscopy

- Sample Preparation:
  - Weigh approximately 5-10 mg of **4-Hydroxy-6-methylNicotinic acid**.
  - Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or D<sub>2</sub>O with a pH indicator).
  - Transfer the solution into a 5 mm NMR tube.
- Data Acquisition (<sup>1</sup>H NMR):
  - Use a 400 MHz or higher field NMR spectrometer.
  - Acquire the spectrum at room temperature.
  - Typical parameters:
    - Pulse sequence: zg30
    - Number of scans: 16-64
    - Relaxation delay: 1.0 s
    - Acquisition time: ~4 s
    - Spectral width: -2 to 16 ppm
- Data Acquisition (<sup>13</sup>C NMR):
  - Use the same spectrometer.
  - Typical parameters:

- Pulse sequence: zgpg30 (proton decoupled)
- Number of scans: 1024 or more (due to low natural abundance of  $^{13}\text{C}$ )
- Relaxation delay: 2.0 s
- Spectral width: -10 to 220 ppm
- Data Processing:
  - Apply Fourier transformation to the Free Induction Decay (FID).
  - Phase and baseline correct the resulting spectrum.
  - Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for  $^1\text{H}$  and 39.52 ppm for  $^{13}\text{C}$ ).

## FT-IR Spectroscopy

- Sample Preparation (ATR Method):
  - Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) of the FT-IR spectrometer is clean.
  - Place a small amount of solid **4-Hydroxy-6-methylNicotinic acid** directly onto the ATR crystal.
  - Apply pressure with the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
  - Collect a background spectrum of the empty, clean ATR crystal.
  - Collect the sample spectrum.
  - The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
  - Record the spectrum over the mid-IR range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (LC-MS with ESI)

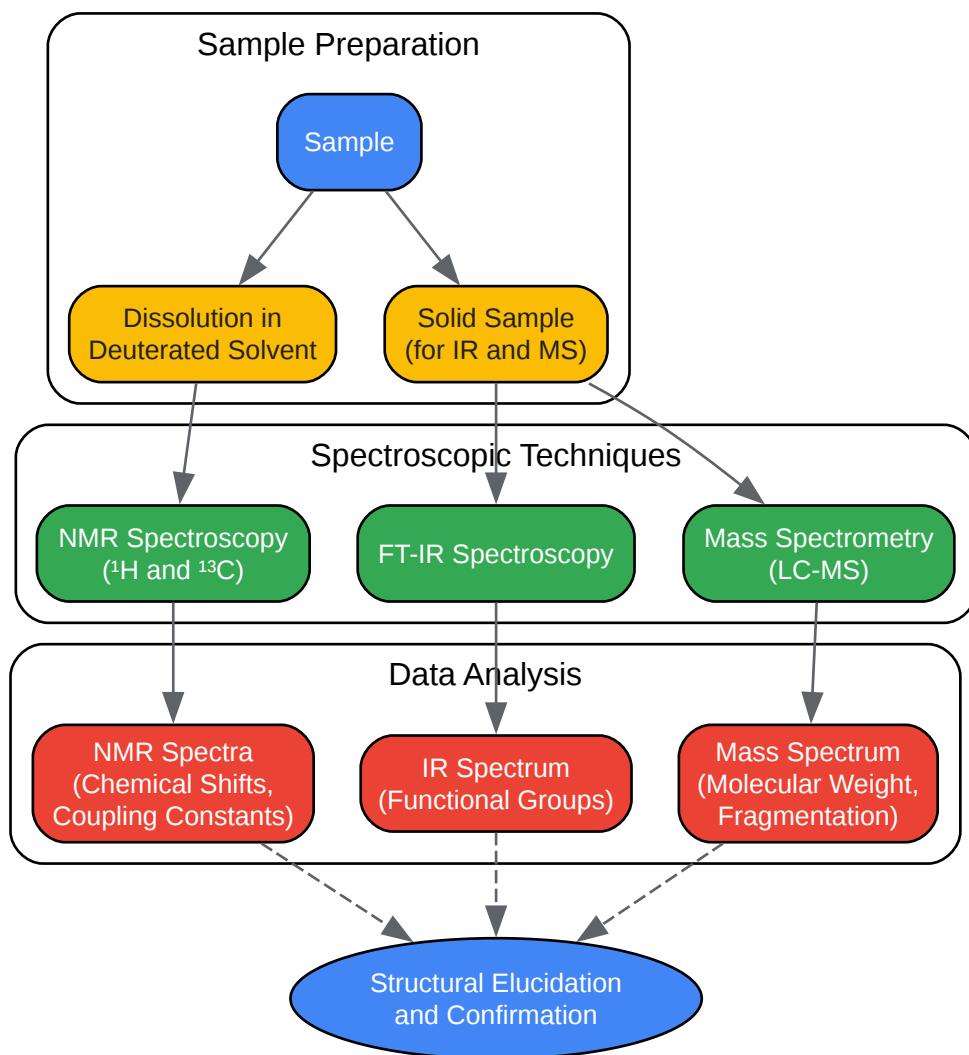
- Sample Preparation:
  - Prepare a stock solution of **4-Hydroxy-6-methylNicotinic acid** (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and methanol.
  - Dilute the stock solution to a final concentration of approximately 1-10  $\mu$ g/mL with the mobile phase.
- Liquid Chromatography (LC) Conditions (for separation if needed):
  - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8  $\mu$ m).
  - Mobile Phase A: 0.1% formic acid in water.
  - Mobile Phase B: 0.1% formic acid in acetonitrile.
  - Gradient: Start with a low percentage of B, and gradually increase to elute the compound.
  - Flow rate: 0.2-0.4 mL/min.
  - Injection volume: 1-5  $\mu$ L.
- Mass Spectrometry (MS) Conditions (Electrospray Ionization - ESI):
  - Ionization mode: Positive (to observe  $[M+H]^+$ ) and/or Negative (to observe  $[M-H]^-$ ).
  - Capillary voltage: 3-4 kV.
  - Drying gas flow: 8-12 L/min.
  - Drying gas temperature: 300-350 °C.
  - Nebulizer pressure: 30-50 psi.
  - Scan range: m/z 50-300.

- For fragmentation analysis (MS/MS), select the precursor ion (e.g., m/z 154.05) and apply a collision energy to induce fragmentation.

## Mandatory Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound such as **4-Hydroxy-6-methylnicotinic acid**.

Spectroscopic Analysis Workflow for 4-Hydroxy-6-methylnicotinic Acid



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Spectroscopic analysis workflow.

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## References

- 1. 4-Hydroxy-6-methyl-nicotinic acid | C7H7NO3 | CID 10702014 - PubChem  
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